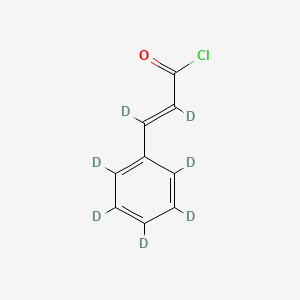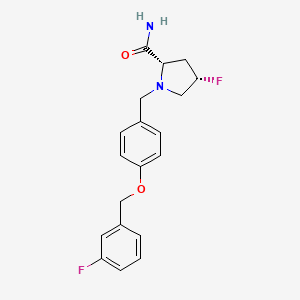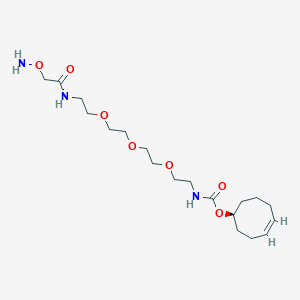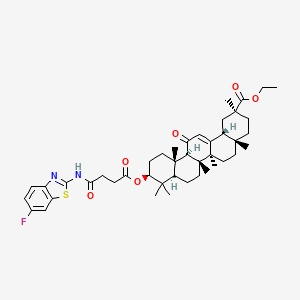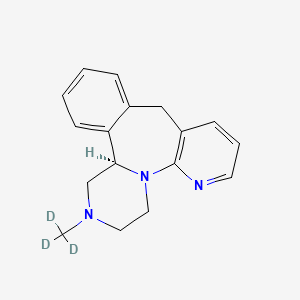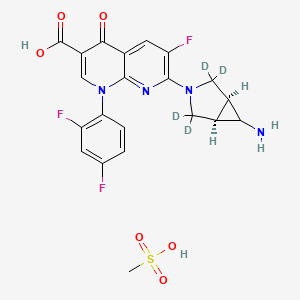
Trovafloxacin-d4 Mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trovafloxacin-d4 Mesylate is a deuterated form of Trovafloxacin Mesylate, a broad-spectrum antibiotic. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Trovafloxacin. The compound is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trovafloxacin-d4 Mesylate involves multiple steps, starting with the preparation of the core quinolone structure. The key reaction in building the ring consists of 1,3-Dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline to afford the pyrrazolidine. Pyrolysis results in the formation of the cyclopropylpyrrolidine ring. The ester is then saponified to the corresponding carboxylic acid, which undergoes a Curtius rearrangement when treated with diphenylphosphoryl azide to afford the transient isocyanate. The reactive function adds t-BuOH from the reaction medium to afford the product as its tert-Butyloxycarbonyl protecting group derivative. Catalytic hydrogenation then removes the carbobenzyloxy protecting group to afford the secondary amine. This amine is then used to displace the more reactive fluorine at the 7-position in Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets the required specifications for research use .
化学反応の分析
Types of Reactions
Trovafloxacin-d4 Mesylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Trovafloxacin-d4 Mesylate is widely used in scientific research for various applications:
Chemistry: Used to study the chemical properties and reactions of Trovafloxacin.
Biology: Used to investigate the biological effects and mechanisms of action of Trovafloxacin.
Medicine: Used in pharmacokinetic and metabolic studies to understand the behavior of Trovafloxacin in the body.
Industry: Used in the development of new antibiotics and other pharmaceutical compounds
作用機序
Trovafloxacin-d4 Mesylate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which are essential processes for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cells from proliferating, leading to their death .
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Moxifloxacin: A fluoroquinolone antibiotic with enhanced activity against Gram-positive bacteria.
Uniqueness
Trovafloxacin-d4 Mesylate is unique due to its deuterated form, which allows for more precise pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, providing a stable isotope that can be tracked more easily in biological systems .
特性
分子式 |
C21H19F3N4O6S |
|---|---|
分子量 |
516.5 g/mol |
IUPAC名 |
7-[(1R,5S)-6-amino-2,2,4,4-tetradeuterio-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;/i5D2,6D2; |
InChIキー |
DYNZICQDCVYXFW-KMPLGVCYSA-N |
異性体SMILES |
[2H]C1([C@@H]2[C@@H](C2N)C(N1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)([2H])[2H])[2H].CS(=O)(=O)O |
正規SMILES |
CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


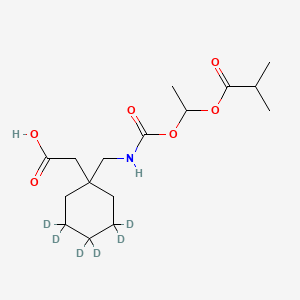
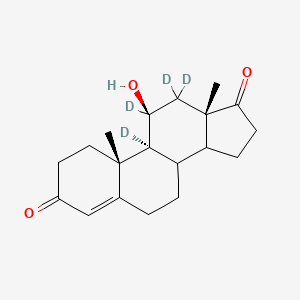
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
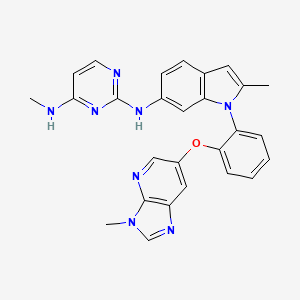
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)



![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)
